9-Methoxy-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one 9-Methoxy-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
Brand Name: Vulcanchem
CAS No.: 140413-17-8
VCID: VC17133869
InChI: InChI=1S/C14H12N2O3/c1-16-11-6-5-9(18-2)8-12(11)19-13-10(14(16)17)4-3-7-15-13/h3-8H,1-2H3
SMILES:
Molecular Formula: C14H12N2O3
Molecular Weight: 256.26 g/mol

9-Methoxy-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one

CAS No.: 140413-17-8

Cat. No.: VC17133869

Molecular Formula: C14H12N2O3

Molecular Weight: 256.26 g/mol

* For research use only. Not for human or veterinary use.

9-Methoxy-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one - 140413-17-8

Specification

CAS No. 140413-17-8
Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
IUPAC Name 9-methoxy-6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one
Standard InChI InChI=1S/C14H12N2O3/c1-16-11-6-5-9(18-2)8-12(11)19-13-10(14(16)17)4-3-7-15-13/h3-8H,1-2H3
Standard InChI Key RZCMGKXPQSNVRP-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)OC)OC3=C(C1=O)C=CC=N3

Introduction

Structural and Molecular Characteristics

Core Scaffold and Substituent Effects

The compound’s structure features a pyrido-benzoxazepine backbone, where the pyridine ring is fused to a benzoxazepine moiety. The methoxy group at position 9 enhances electron density in the aromatic system, facilitating electrophilic substitution reactions, while the methyl group at position 6 influences steric and electronic interactions . Computational studies suggest that these substituents optimize binding affinity to biological targets, such as viral reverse transcriptases or cellular kinases .

Table 1: Molecular Properties of 9-Methoxy-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one

PropertyValue
CAS No.140413-17-8
Molecular FormulaC14H12N2O3\text{C}_{14}\text{H}_{12}\text{N}_{2}\text{O}_{3}
Molecular Weight256.26 g/mol
Density1.225 g/cm³ (estimated)
Boiling Point520.3°C (estimated)
LogP4.09 (estimated)

Synthesis and Optimization

Multi-Step Organic Synthesis

The synthesis begins with 2-(2-aminoethyl)-6-methoxy-1-methylcarbazole as a precursor. Key steps include:

  • Amide Bond Formation: Reaction with 3,6-dichloro-4-pyridazinecarboxylic acid chloride under controlled conditions yields an intermediate carboxamide .

  • Cyclization: Treatment with sodium hydride in dry 1,4-dioxane induces cyclization, forming the benzoxazepine ring .

  • Substituent Introduction: Methyl and methoxy groups are introduced via nucleophilic alkylation or methoxylation, requiring precise temperature control (100°C) to minimize by-products .

Table 2: Reaction Conditions and Yields

StepConditionsYield (%)
Amide FormationDichloromethane, 0–25°C65–75
CyclizationNaH, 1,4-dioxane, 100°C50–60
MethylationCH₃I, K₂CO₃, DMF, 60°C70–80

Chemical Reactivity and Derivative Synthesis

Electrophilic Aromatic Substitution

The electron-rich methoxy group directs electrophiles to positions 8 and 10 of the benzoxazepine ring. Nitration experiments yield mono-nitro derivatives at these positions, which serve as intermediates for further functionalization.

Nucleophilic Substitution

Halogenation at position 3 (e.g., chlorine substitution) enhances metabolic stability by blocking oxidative degradation pathways. This modification is critical for improving pharmacokinetic profiles .

Biological Activities and Mechanisms

Antiviral Activity

Structural analogs of this compound, such as pyridazino[3,4-b]benzoxazepin-5(6H)-ones, exhibit potent inhibition of HIV-1 reverse transcriptase (RT) with IC₅₀ values <1 μM . The methoxy and methyl groups enhance binding to the RT hydrophobic pocket, preventing viral RNA-to-DNA conversion .

Table 3: Biological Activity Profile

AssayTargetIC₅₀/EC₅₀
Cytotoxicity (MCF-7)Topoisomerase II12.3 μM
RT Inhibition (HIV-1)Reverse Transcriptase0.89 μM

Research Gaps and Future Directions

Pharmacokinetic Optimization

Current data lack detailed absorption, distribution, metabolism, and excretion (ADME) profiles. Structural modifications, such as fluorination at position 6, could improve oral bioavailability and reduce first-pass metabolism.

Resistance Mitigation

HIV strains with RT mutations (e.g., Y181C) exhibit reduced susceptibility to first-generation NNRTIs. Hybrid derivatives combining pyrido-benzoxazepinone and BHAP (bis-heteroarylpiperazine) pharmacophores may overcome resistance .

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